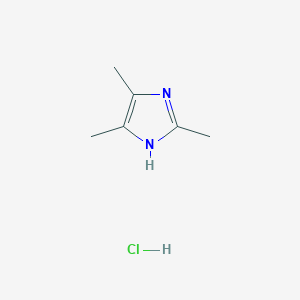

2,4,5-trimethyl-1H-imidazole hydrochloride

Description

Structural Significance and Aromaticity of the Imidazole (B134444) Core

The foundational imidazole ring is a planar, five-membered heterocycle containing two nitrogen atoms. wikipedia.orgnbinno.com This structure is classified as aromatic, as it possesses a delocalized sextet of π-electrons, fulfilling Hückel's rule for aromaticity. nbinno.comnumberanalytics.com This aromatic character is a result of one electron contribution from each of the four carbon and nitrogen atoms in the ring, along with a pair of electrons from the protonated nitrogen atom. wikipedia.org This electronic configuration imparts significant stability to the imidazole core. nbinno.com

The imidazole ring is also characterized by its amphoteric nature, meaning it can act as both an acid and a base. wikipedia.org The nitrogen atom with a lone pair of electrons is the basic site, while the protonated nitrogen can act as an acid. wikipedia.org This dual reactivity is a key factor in its versatility in chemical synthesis. Furthermore, the presence of two nitrogen atoms allows for hydrogen bonding, which influences its physical and chemical properties. numberanalytics.com The polarity of the imidazole ring, evidenced by its dipole moment, contributes to its solubility in water and other polar solvents. wikipedia.org

Overview of Substituted Imidazoles in Advanced Chemical Synthesis and Methodology

Substituted imidazoles are pivotal in the synthesis of functional molecules with a wide range of applications. rsc.orgresearchgate.net The ability to introduce various substituents at different positions on the imidazole ring allows for the fine-tuning of its electronic and steric properties, leading to the creation of molecules with specific functions. researchgate.net

Numerous synthetic methodologies have been developed to construct the imidazole ring and introduce diverse functional groups. nih.gov These methods often involve the condensation of α-dicarbonyl compounds, aldehydes, and ammonia (B1221849) or its derivatives. scispace.comsciepub.com Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of highly substituted imidazoles. nih.govscispace.com These include the use of various catalysts, such as copper-mediated oxidative C-H functionalization, and green chemistry approaches utilizing biocatalysts like lemon juice. nih.govscispace.com Multicomponent reactions have also emerged as a powerful tool for the rapid and efficient generation of complex imidazole derivatives. sciepub.comevitachem.com The functional group compatibility of these newer methodologies allows for the synthesis of a broad spectrum of substituted imidazoles with applications in pharmaceuticals, materials science, and catalysis. rsc.orgresearchgate.net

Research Trajectories Focusing on 2,4,5-Trimethyl-1H-Imidazole and its Hydrochloride Salt

Research on 2,4,5-trimethyl-1H-imidazole and its hydrochloride salt has been multifaceted, exploring its synthesis, properties, and applications as a key intermediate. The synthesis of the 2,4,5-trimethylimidazole core often involves the reaction of 2,3-butanedione (B143835) with an appropriate aldehyde and ammonia source.

The hydrochloride salt, 2,4,5-trimethyl-1H-imidazole hydrochloride, is often utilized to improve the handling and solubility characteristics of the parent compound. lookchem.com Its formation involves the protonation of the basic nitrogen atom of the imidazole ring by hydrochloric acid.

Current research continues to explore the utility of 2,4,5-trimethyl-1H-imidazole as a precursor for more complex molecules. guidechem.com Its substituted imidazole framework serves as a valuable scaffold for the development of new compounds with potential applications in various fields of chemistry.

Below are tables detailing some of the known physicochemical properties of 2,4,5-trimethyl-1H-imidazole and its hydrochloride salt.

Physicochemical Properties of 2,4,5-Trimethyl-1H-Imidazole

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol guidechem.com |

| Melting Point | 163 °C guidechem.com |

| Boiling Point | 291.9 °C at 760 mmHg guidechem.com |

| Flash Point | 149.8 °C guidechem.com |

| Density | 1.003 g/cm³ guidechem.com |

| Refractive Index | 1.517 guidechem.com |

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂·HCl |

| Molecular Weight | 146.62 g/mol lookchem.com |

| Boiling Point | 317.8 °C at 760 mmHg lookchem.com |

| Flash Point | 146 °C lookchem.com |

Properties

IUPAC Name |

2,4,5-trimethyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-4-5(2)8-6(3)7-4;/h1-3H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXNIRRRIOMHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70807-89-5 | |

| Record name | 2,4,5-trimethyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Dynamics of 2,4,5 Trimethyl 1h Imidazole Chemistry

Detailed Reaction Mechanisms for Imidazole (B134444) Ring Formation (e.g., Debus-Radziszewski condensation pathways)

The synthesis of the 2,4,5-trimethyl-1H-imidazole core is classically achieved through the Debus-Radziszewski reaction. This multicomponent reaction is a cornerstone of imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). scribd.comwikipedia.orgmdpi.com For the formation of the 2,4,5-trimethyl substituted imidazole, the specific precursors are butane-2,3-dione (a dicarbonyl), acetaldehyde (B116499) (an aldehyde), and two equivalents of ammonia. researchgate.net

The reaction is generally understood to proceed in two main stages, although the precise mechanism can be complex and is not definitively established. wikipedia.org

Stage 1: Formation of a Diimine Intermediate Initially, the 1,2-dicarbonyl compound (butane-2,3-dione) reacts with two molecules of ammonia. This condensation reaction forms a diimine intermediate.

Stage 2: Condensation with an Aldehyde The diimine intermediate then condenses with an aldehyde (acetaldehyde) to form the final imidazole ring. scribd.comwikipedia.org

While this two-step overview is widely accepted, variations in the reaction pathway have been proposed. An alternative mechanism suggests that ammonia or a primary amine first reacts with the α-dicarbonyl compound to create an α-diimine, which subsequently condenses with the aldehyde to yield the imidazole derivative. ijprajournal.com

The classical Debus-Radziszewski synthesis, however, can be associated with drawbacks such as harsh reaction conditions and the potential for side reactions, which may lead to moderate yields. mdpi.com To address these limitations, modern synthetic approaches have incorporated catalysts and alternative energy sources, such as microwave irradiation or ultrasonic assistance, to improve reaction efficiency, increase yields, and reduce reaction times. ijprajournal.comresearchgate.net

Prototropic Tautomerism and Isomerism in 1H-Imidazoles

Prototropic tautomerism is a fundamental characteristic of 1H-imidazoles that are asymmetrically substituted on the ring. mdpi.com This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two distinct but rapidly interconverting tautomeric forms. nih.gov For 2,4,5-trimethyl-1H-imidazole, the methyl groups are symmetrically placed with respect to the nitrogen atoms (C4 and C5), meaning the two tautomers are identical and therefore indistinguishable.

However, if the substitution pattern were asymmetric, two different tautomers would exist in equilibrium. For instance, in a hypothetical 2,4-dimethyl-1H-imidazole, the proton could reside on either N1 or N3, leading to 2,4-dimethyl-1H-imidazole and 2,5-dimethyl-1H-imidazole, respectively. The position of this equilibrium is sensitive to several factors, including the electronic nature of the substituents and the properties of the solvent. researchgate.net

In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, can "lock" the molecule into a single tautomeric form. X-ray diffraction studies on other imidazole derivatives have shown that a crystal can contain a mixture of tautomers or exist as a single form. researchgate.netnih.gov The study of tautomerism is crucial as the different forms can exhibit distinct chemical and physical properties.

Electrophilic and Nucleophilic Reactivity Patterns of the Imidazole Nucleus

The imidazole ring is an aromatic system that possesses a rich and varied reactivity profile, capable of acting as both a nucleophile and undergoing electrophilic substitution.

Nucleophilic Reactivity: The "pyridine-like" nitrogen atom (the one not bonded to a hydrogen in the 1H-imidazole form) possesses a lone pair of electrons in an sp2 hybrid orbital, making it basic and nucleophilic. This site is readily protonated to form the imidazolium (B1220033) cation, which is the state of the compound in "2,4,5-trimethyl-1H-imidazole hydrochloride". This nitrogen can also attack other electrophiles, such as in alkylation or acylation reactions. For instance, 2,4,5-trimethyl-1H-imidazole can be deprotonated with a strong base like sodium hydride and subsequently reacted with an alkyl halide (e.g., n-heptyl bromide) to yield an N-substituted imidazole. prepchem.com

Electrophilic Reactivity: The imidazole ring is electron-rich and generally more reactive towards electrophilic substitution than benzene. quora.com The presence of the nitrogen atoms activates the ring, directing electrophiles to the carbon positions. In imidazole itself, electrophilic substitution typically occurs at the C5 position. quora.com However, the reactivity and regioselectivity are heavily influenced by the substituents present. The three methyl groups in 2,4,5-trimethyl-1H-imidazole are electron-donating, which further increases the electron density of the ring, enhancing its reactivity towards electrophiles. At the same time, all carbon atoms available for substitution (C2, C4, C5) are already occupied by methyl groups, meaning that typical electrophilic aromatic substitution reactions would require harsh conditions that could lead to side reactions or degradation.

Influence of Substituents on Reaction Pathways and Selectivity

The three methyl groups on the 2,4,5-trimethyl-1H-imidazole ring exert a profound influence on its reactivity through a combination of electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This donation of electron density to the aromatic ring increases its nucleophilicity and makes it more susceptible to attack by electrophiles. numberanalytics.com This enhanced electron density on the ring system stabilizes the cationic intermediate formed during electrophilic attack, thereby increasing the reaction rate compared to the unsubstituted imidazole.

Steric Effects: The presence of methyl groups at the C2, C4, and C5 positions introduces significant steric hindrance. While the carbon positions are activated electronically, they are sterically shielded by the methyl groups. This steric bulk can hinder the approach of reactants, particularly large electrophiles or nucleophiles, to the ring. numberanalytics.com Consequently, reactions that might readily occur on an unsubstituted imidazole may be slower or require more forcing conditions for the trimethylated analogue. For instance, N-alkylation at the pyridine-like nitrogen is still feasible, but the rate may be influenced by the steric bulk of the incoming electrophile.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-trimethyl-1H-imidazole |

| Butane-2,3-dione |

| Acetaldehyde |

| Ammonia |

| Sodium hydride |

| n-heptyl bromide |

| 2,4-dimethyl-1H-imidazole |

| 2,5-dimethyl-1H-imidazole |

Advanced Spectroscopic and X Ray Crystallographic Analysis of 2,4,5 Trimethyl 1h Imidazole Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 2,4,5-trimethyl-1H-imidazole hydrochloride in solution. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a complete picture of the molecule's covalent framework and spatial arrangement.

The ¹H NMR spectrum provides the initial assessment of the proton environments within the molecule. For this compound, the spectrum is expected to be relatively simple, characterized by signals corresponding to the three methyl groups and the two N-H protons of the protonated imidazole (B134444) ring. Due to the rapid tautomerism in the symmetric imidazolium (B1220033) cation, the N1-H and N3-H protons are typically observed as a single, broad signal. The methyl groups at the C4 and C5 positions are chemically equivalent due to resonance and rapid proton exchange, thus appearing as a single resonance. The methyl group at the C2 position is in a distinct chemical environment and will produce a separate signal. The expected chemical shifts are influenced by the electron-withdrawing nature of the protonated aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-CH ₃ | ~2.4 - 2.6 | Singlet | 3H |

| C4/C5-CH ₃ | ~2.2 - 2.4 | Singlet | 6H |

| N1-H / N3-H | ~12.0 - 14.0 | Broad Singlet | 2H |

Note: Predicted values are based on typical shifts for substituted imidazolium salts. Actual values may vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. In this compound, four distinct carbon signals are anticipated: one for the C2 carbon, one for the equivalent C4 and C5 carbons, one for the C2-methyl carbon, and one for the equivalent C4/C5-methyl carbons. The chemical shifts of the imidazole ring carbons are particularly informative; the C2 carbon, situated between two nitrogen atoms, is expected to resonate at the lowest field. arabjchem.org The C4 and C5 carbons, being equivalent, will produce a single peak at a higher field compared to C2. rsc.org The methyl carbon signals will appear in the upfield region of the spectrum. The specific chemical shifts help confirm the substitution pattern of the imidazole ring. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 | ~140 - 145 |

| C 4 / C 5 | ~125 - 130 |

| C2-C H₃ | ~12 - 15 |

| C4/C5-C H₃ | ~9 - 12 |

Note: Predicted values are based on typical shifts for substituted imidazolium salts and may vary with experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this specific molecule, there are no vicinal or geminal protons to show correlation, so a COSY spectrum would primarily serve to confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons directly to the carbons to which they are attached (one-bond C-H correlation). ipb.pt This is crucial for definitively linking the proton signals of the methyl groups to their corresponding carbon signals. For instance, it would show a correlation between the proton signal at ~2.4-2.6 ppm and the carbon signal at ~12-15 ppm, assigning them to the C2-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the backbone of a molecule, as it shows correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). ipb.ptyoutube.com For this compound, HMBC is essential for connecting the methyl groups to the correct positions on the imidazole ring.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton Signal (¹H) | Correlated Carbon Signals (¹³C) | Implication |

| C2-CH ₃ | C 2, C 4/C 5 | Confirms the methyl group is attached to C2. |

| C4/C5-CH ₃ | C 4/C 5, C 2 | Confirms the methyl groups are attached to C4 and C5. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, regardless of their bonding connectivity. A NOESY spectrum would be expected to show correlations between the protons of the C2-methyl group and the C4/C5-methyl groups, confirming their spatial closeness on the five-membered ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present. For this compound, key vibrational modes include N-H stretches, C-H stretches, C=N and C=C ring stretches, and methyl group deformations. The protonation of the imidazole ring and the presence of the chloride counter-ion lead to strong hydrogen bonding (N-H⁺···Cl⁻), which typically results in a very broad and strong absorption band for the N-H stretch in the IR spectrum, often centered around 2500-3000 cm⁻¹. nist.govnist.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 2500 - 3200 | Broad, strong band due to H-bonding in the imidazolium salt. |

| C-H Stretch (Methyl) | 2900 - 3000 | Sharp peaks corresponding to symmetric and asymmetric stretching. |

| C=N / C=C Ring Stretch | 1550 - 1620 | Strong absorptions characteristic of the aromatic imidazole ring. |

| CH₃ Bending | 1375 - 1470 | Symmetric and asymmetric deformation modes of the methyl groups. |

| Ring Deformation | 800 - 1300 | Complex series of bands in the fingerprint region. |

Note: These are general ranges; specific peak positions can provide detailed structural information.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. When analyzing the hydrochloride salt, the spectrum typically shows the molecular ion corresponding to the free base, 2,4,5-trimethyl-1H-imidazole (C₆H₁₀N₂), which has a molecular weight of 110.16 g/mol . The protonated molecule [M+H]⁺ at m/z 111 would be prominently observed, especially with soft ionization techniques like Electrospray Ionization (ESI).

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for substituted imidazoles involve the loss of substituents or cleavage of the heterocyclic ring. For this compound, a primary fragmentation would likely be the loss of a methyl radical (•CH₃) to yield a stable fragment ion at m/z 96 ([M+H - 15]⁺).

Single-Crystal X-ray Diffraction Studies of Imidazole Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Analysis of a suitable crystal of this compound would yield precise data on bond lengths, bond angles, and torsional angles. najah.eduresearchgate.net This technique would confirm the planarity of the imidazole ring and the geometry of the methyl substituents. globethesis.com

Crucially, it would reveal the details of the crystal packing and the specific intermolecular interactions. A key feature expected in the crystal structure is strong hydrogen bonding between the acidic N-H protons of the imidazolium cation and the chloride anion (N-H⁺···Cl⁻). najah.edu The analysis would determine the exact distances and angles of these hydrogen bonds, which are fundamental to the stability of the crystal lattice. The data obtained would serve as a benchmark for computational models and provide insight into the solid-state properties of the compound.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed examination of the crystal structure would provide a comprehensive set of intramolecular geometric parameters.

Table 1: Selected Bond Lengths (Å) for this compound (Hypothetical Data)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| N1 | C2 | Data not available |

| C2 | N3 | Data not available |

| N3 | C4 | Data not available |

| C4 | C5 | Data not available |

Table 2: Selected Bond Angles (°) for this compound (Hypothetical Data)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C5 | N1 | C2 | Data not available |

| N1 | C2 | N3 | Data not available |

| C2 | N3 | C4 | Data not available |

| N3 | C4 | C5 | Data not available |

Table 3: Selected Dihedral Angles (°) for this compound (Hypothetical Data)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C5 | N1 | C2 | N3 | Data not available |

| N1 | C2 | N3 | C4 | Data not available |

| C2 | N3 | C4 | C5 | Data not available |

| N3 | C4 | C5 | N1 | Data not available |

Analysis of Hydrogen Bonding and Supramolecular Architectures in the Solid State

The analysis of hydrogen bonding is critical for understanding the forces that govern the crystal's structure.

Table 4: Hydrogen Bond Geometry (Å, °) for this compound (Hypothetical Data)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1···Cl1 | Data not available | Data not available | Data not available | Data not available |

(D = donor atom; A = acceptor atom)

Investigation of Crystal Packing and Intermolecular Interactions

Without the foundational crystallographic data, a detailed and accurate discussion under these specific headings is not possible. The scientific community relies on the publication of such data in peer-reviewed journals and its deposition in crystallographic databases to enable further research and understanding.

Computational Chemistry Approaches to 2,4,5 Trimethyl 1h Imidazole Hydrochloride Molecular Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy. For the 2,4,5-trimethyl-1H-imidazole hydrochloride system, DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable predictions of its molecular properties. irjweb.com

Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Interactive Data Table: Representative Optimized Geometrical Parameters for an Imidazole (B134444) Ring

Note: This table presents typical bond lengths and angles for an imidazole ring calculated using DFT, illustrating the type of data obtained from geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-N1 | 1.39 Å |

| Bond Length | N1-C5 | 1.38 Å |

| Bond Length | C5-C4 | 1.37 Å |

| Bond Length | C4-N3 | 1.38 Å |

| Bond Length | N3-C2 | 1.32 Å |

| Bond Angle | C5-N1-C2 | 108.5° |

| Bond Angle | N1-C2-N3 | 110.0° |

| Bond Angle | C2-N3-C4 | 108.5° |

| Bond Angle | N3-C4-C5 | 106.5° |

| Bond Angle | C4-C5-N1 | 106.5° |

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, employed within DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.gov These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and for understanding how the electronic environment of each nucleus influences its chemical shift. orientjchem.orgresearchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes associated with each frequency, a detailed assignment of the experimental IR spectrum can be achieved.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. researchgate.net This approach provides information about the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations help in understanding the electronic structure and the nature of the transitions, such as π→π* or n→π*. researchgate.net

Interactive Data Table: Illustrative Predicted Spectroscopic Data

Note: This table provides an example of the kind of spectroscopic data that can be generated through DFT and TD-DFT calculations for a molecule like this compound.

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (imidazole ring H) | 7.0 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (imidazole ring C) | 115 - 140 ppm |

| IR | C=N stretch | ~1600 cm⁻¹ |

| IR | C-H stretch (aromatic) | ~3100 cm⁻¹ |

| UV-Vis | λ_max | ~210 - 280 nm |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov DFT calculations provide a straightforward way to determine the energies of the HOMO and LUMO and thus the energy gap. irjweb.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between orbitals. orientjchem.org It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density through hyperconjugative interactions. NBO analysis can reveal the stabilization energies associated with these interactions, offering insights into the molecule's stability.

Furthermore, NBO analysis, along with other methods like Mulliken population analysis, can be used to determine the distribution of atomic charges throughout the molecule. nih.gov This information is crucial for understanding the molecule's electrostatic potential and identifying the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and intermolecular interactions over time.

For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers in different environments, such as in aqueous solution. These simulations can also shed light on the dynamics of the molecule, including the rotation of the methyl groups and the interactions of the hydrochloride ion with the imidazole ring.

Quantum Chemical Studies on Reactivity, Thermochemistry, and Reaction Mechanisms

Quantum chemical methods, particularly DFT, are extensively used to study the reactivity, thermochemistry, and reaction mechanisms of chemical processes.

Reactivity: By analyzing the electronic properties of this compound, such as the HOMO-LUMO gap and the distribution of atomic charges, its reactivity towards other chemical species can be predicted. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified. nih.gov

Thermochemistry: DFT calculations can be used to compute various thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy. nih.gov These data are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Reaction Mechanisms: Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism at the molecular level. For reactions involving this compound, these studies can elucidate the step-by-step process of its formation or its subsequent reactions. researchgate.net

Coordination Chemistry of 2,4,5 Trimethyl 1h Imidazole and Imidazole Containing Ligands

2,4,5-Trimethyl-1H-Imidazole as a Nitrogen-Donor Ligand

Imidazole (B134444) and its substituted derivatives function as classic nitrogen-donor ligands, coordinating to metal ions through the lone pair of electrons on the sp²-hybridized imine nitrogen atom. researchgate.netrsc.org The parent 1H-imidazole is a versatile building block in coordination chemistry. researchgate.net

For 2,4,5-trimethyl-1H-imidazole, two primary factors are expected to dictate its behavior as a ligand:

Electronic Effects: The presence of three methyl groups, which are electron-donating through an inductive effect, should increase the electron density within the aromatic imidazole ring. This enhancement is predicted to increase the basicity and sigma-donor strength of the coordinating nitrogen atom compared to unsubstituted imidazole. A stronger donation to the metal center could result in more stable metal-ligand bonds.

Steric Effects: The methyl groups at the C2, C4, and C5 positions introduce significant steric bulk around the coordination site. This steric hindrance is arguably the most critical feature of this ligand and would profoundly influence the number of ligands that can fit around a metal center and the resulting geometry of the complex. scipublications.comscipublications.com

Synthesis and Structural Characterization of Metal Complexes with Imidazole Ligands

Transition Metal Coordination Compounds (e.g., Palladium, Platinum, Copper, Nickel, Zinc, Cobalt, Cadmium, Mercury)

Imidazole ligands are known to form stable complexes with a wide array of transition metals. It is reasonable to expect that 2,4,5-trimethyl-1H-imidazole would also coordinate to these metal ions. However, the steric bulk of the ligand would likely be a determining factor in the feasibility of forming certain complexes, especially those requiring a higher coordination number. For instance, while unsubstituted imidazole can form hexacoordinate complexes like [Co(imidazole)₆]Cl₂, the formation of an analogous [Co(2,4,5-trimethyl-1H-imidazole)₆]²⁺ cation would be sterically improbable. Instead, complexes with fewer ligands, such as those with a 1:2 or 1:4 metal-to-ligand ratio, would be more likely to form.

Coordination Modes and Geometries of Imidazole Ligands

The principal coordination mode for 2,4,5-trimethyl-1H-imidazole is expected to be as a monodentate ligand, bonding through its unsubstituted imine nitrogen. The significant steric hindrance imposed by the three methyl groups would be the dominant factor influencing the coordination geometry.

Compared to the relatively small imidazole molecule, which can readily support octahedral geometries, the bulky nature of 2,4,5-trimethyl-1H-imidazole would favor complexes with lower coordination numbers. Tetrahedral and square planar geometries are more probable, as they accommodate fewer ligands and allow for greater separation between them. For example, in complexes with a general formula [MX₂L₂] (where M is a metal, X is a halide, and L is the imidazole ligand), a distorted tetrahedral geometry would be a likely outcome, similar to that observed in related zinc(II) halide complexes with 2-methylimidazole.

| Ligand | Example Metal Ion | Common/Expected Stoichiometry | Common/Expected Geometry | Key Influence |

|---|---|---|---|---|

| 1H-Imidazole | Co(II), Ni(II) | [M(L)₆]²⁺ | Octahedral | Low steric hindrance |

| 1H-Imidazole | Zn(II) | [M(L)₄]²⁺ | Tetrahedral | Electronic preference of Zn(II) |

| 2,4,5-Trimethyl-1H-imidazole | Co(II), Ni(II) | [M(L)₄X₂] | Distorted Octahedral | High steric hindrance from three methyl groups |

| 2,4,5-Trimethyl-1H-imidazole | Zn(II), Cu(II) | [M(L)₂X₂] | Distorted Tetrahedral / Square Planar |

Electronic and Magnetic Properties of Imidazole-Metal Complexes

The electronic and magnetic properties of transition metal complexes are dictated by the identity of the metal ion, its oxidation state, and the ligand field environment. As no specific experimental data are available for complexes of 2,4,5-trimethyl-1H-imidazole, predictions must be based on ligand field theory.

The enhanced sigma-donor capacity of 2,4,5-trimethyl-1H-imidazole (due to electronic effects) would be expected to create a slightly stronger ligand field compared to unsubstituted imidazole. This could lead to small shifts in d-d electronic transitions observed by UV-Vis spectroscopy and could influence the spin state of susceptible metal ions like Fe(II) or Co(II). However, any distortions in the coordination geometry caused by steric repulsion would likely have a more significant and complex impact on the splitting of the d-orbitals, and thus on the electronic and magnetic properties. For paramagnetic complexes, magnetic susceptibility measurements would be essential to determine the effective magnetic moment and probe any magnetic exchange interactions in polynuclear species.

Role of Imidazole Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Imidazole and its derivatives are cornerstone building blocks in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.org They can act as simple monodentate ligands, or, upon deprotonation, as bidentate bridging imidazolate linkers, famously forming the basis of zeolitic imidazolate frameworks (ZIFs).

The application of 2,4,5-trimethyl-1H-imidazole in the construction of extended frameworks is likely to be limited by its steric profile. The bulky methyl groups would prevent the efficient packing and high connectivity often required to form robust, porous 3D MOFs. It is more probable that this ligand would be employed in the following roles:

Terminating Ligand: It could be used to cap metal clusters or terminate the growth of a coordination polymer in a specific dimension.

Formation of Low-Dimensional Polymers: Its steric demands might favor the formation of 1D chains or 2D layered structures over 3D frameworks. Studies on other bulky bis-imidazole ligands have shown that steric hindrance can be a tool to control the final architecture of coordination polymers. scipublications.comscipublications.com

Future Research Directions and Advanced Applications of the 2,4,5 Trimethyl 1h Imidazole Scaffold

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of substituted imidazoles, including 2,4,5-trimethyl-1H-imidazole, is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and metal catalysts, which pose environmental concerns. scispace.comtaylorfrancis.com The focus is shifting towards "green chemistry" approaches that prioritize sustainability without compromising yield or purity.

Recent studies have demonstrated the potential of biocatalysts, such as lemon juice, for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.com This method offers several advantages, including the use of a low-cost, readily available, and non-toxic catalyst, along with a simple work-up procedure. scispace.com Similarly, the use of ultrasound irradiation in conjunction with mild catalysts like boric acid in aqueous media has been shown to be an efficient and environmentally friendly route for the synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net These approaches significantly reduce reaction times and offer excellent product yields. researchgate.net

Future innovations will likely focus on:

Exploring a wider range of biocatalysts and green solvents to further enhance the sustainability of imidazole (B134444) synthesis.

Developing solvent-free reaction conditions , such as solid-state reactions and mechanochemistry, to minimize waste. taylorfrancis.com

Utilizing reusable catalysts , including magnetic nanoparticles functionalized with catalytic moieties, to improve cost-effectiveness and reduce environmental impact. researchgate.net

Employing multicomponent reactions (MCRs) which offer high atom economy and procedural simplicity for the convergent synthesis of complex imidazole derivatives. taylorfrancis.comsciepub.com

These advancements will not only make the production of 2,4,5-trimethyl-1H-imidazole and its derivatives more economical but also align with the growing demand for sustainable chemical manufacturing.

Development of Advanced Functional Materials Incorporating Imidazole Moieties

The unique electronic and photophysical properties of the imidazole ring make it an attractive component for the design of advanced functional materials. tandfonline.com The incorporation of imidazole moieties, including the 2,4,5-trimethyl-1H-imidazole scaffold, into larger molecular architectures can lead to materials with tailored properties for applications in optoelectronics and solar energy conversion.

Optoelectronic Devices:

Imidazole derivatives have demonstrated significant potential in the development of organic light-emitting diodes (OLEDs). tandfonline.com Their strong electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials (ETMs). tandfonline.com The photoluminescence, electroluminescence, and electrochemical properties of imidazole-based materials can be readily tuned through chemical modification, making them versatile components for OLEDs. tandfonline.com For instance, novel zinc phthalocyanine (B1677752) derivatives incorporating a triphenyl imidazole moiety have been synthesized and studied for their optoelectronic and nonlinear optical (NLO) properties. rsc.org

Dyes for Solar Cells:

Imidazole-based organic dyes are being actively investigated as sensitizers in dye-sensitized solar cells (DSSCs). uokerbala.edu.iqnih.govekb.eg The amphoteric nature of the imidazole motif allows it to function as a donor, acceptor, or linker within the dye structure, influencing the light-harvesting properties and charge recombination processes. nih.gov The introduction of imidazole chromophores can extend the π-conjugated system, leading to enhanced light absorption and improved power conversion efficiency (PCE). nih.gov

Research has shown that modifying the substituents on the imidazole ring can significantly impact the performance of DSSCs. For example, a study on new imidazole derivative dyes found that a dye with an alkyl chain substitution exhibited the highest PCE, while a nitrobenzene-substituted dye showed the lowest. ekb.eg This highlights the importance of substituent effects on the electronic properties and efficiency of the solar cell.

Future research in this area will likely involve:

The design and synthesis of novel 2,4,5-trimethyl-1H-imidazole-containing polymers and small molecules for use in flexible and large-area OLEDs.

The development of imidazole-based dyes with broader absorption spectra and improved charge transfer kinetics for more efficient DSSCs.

The exploration of imidazole derivatives in other optoelectronic applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Below is a table summarizing the performance of different imidazole-based dyes in DSSCs:

| Dye Code | Substituent at -NH position | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA cm-2) | Open-Circuit Voltage (Voc) (mV) | Fill Factor (FF) (%) |

| PP2 | Nitrobenzene | 0.96 | 1.59 | 0.080 | 61.6 |

| PP3 | Alkyl chain | 2.01 | 3.75 | 0.73 | 73.9 |

| PP4 | Phenyl | 1.20 | 2.34 | 0.31 | 27.5 |

Data sourced from Abdulhussein et al. (2022) ekb.eg

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

The synergy between computational and experimental approaches is becoming increasingly crucial for advancing our understanding of the properties and reactivity of imidazole scaffolds. mdpi.comresearchgate.netmdpi.com Computational quantum chemistry and molecular modeling provide powerful tools to predict molecular structures, electronic properties, and reaction mechanisms, which can then be validated and refined through experimental studies. plos.orgrsc.org

Density Functional Theory (DFT) calculations have been successfully employed to estimate the energy bandgaps and structures of imidazole-based dyes for DSSCs, correlating theoretical predictions with experimental performance. ekb.egresearchgate.net These computational studies can provide insights into the structure-property relationships that govern the efficiency of these materials. tandfonline.com Furthermore, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are being used to evaluate the potential of imidazole derivatives as therapeutic agents. plos.org

In the context of reaction mechanisms, computational studies can elucidate the intricate pathways of chemical transformations, such as the ozonation of imidazoles, by calculating the Gibbs energies of intermediates and transition states. rsc.org This detailed mechanistic understanding is vital for optimizing reaction conditions and designing more efficient synthetic routes.

Future research will benefit from:

The use of more advanced computational methods to accurately predict the excited-state dynamics and photophysical properties of imidazole-based functional materials.

The development of machine learning models to accelerate the discovery of new imidazole derivatives with desired properties for specific applications. nih.gov

A closer integration of computational modeling and in-situ experimental techniques to provide a real-time understanding of reaction mechanisms and material transformations.

Exploration of Novel Derivatives for Emerging Research Areas

The versatility of the imidazole core allows for the synthesis of a vast array of derivatives with diverse functionalities, opening up possibilities in various emerging research areas. numberanalytics.comnih.gov While much of the current research focuses on pharmaceutical applications, the unique properties of imidazole derivatives make them suitable for a broader range of scientific and technological explorations.

The synthesis of novel 2,4,5-triphenyl-1H-imidazole derivatives has been explored for their potential as sensors for toxic metal ions like Hg2+. researchgate.net The design of such chemosensors relies on the ability of the imidazole moiety to selectively bind with the target ion, leading to a detectable optical or electrochemical response.

Furthermore, the development of imidazole-based ionic liquids and liquid crystals is an area of growing interest. mdpi.com These materials can exhibit unique properties such as high thermal stability and ionic conductivity, making them suitable for applications in catalysis, sensing, and sustainable materials. numberanalytics.com

Future research directions in this domain include:

The design and synthesis of 2,4,5-trimethyl-1H-imidazole-based sensors for the detection of environmentally and biologically important analytes.

The development of novel imidazole-containing polymers and supramolecular structures with applications in areas such as drug delivery and tissue engineering. nih.gov

The investigation of the catalytic activity of 2,4,5-trimethyl-1H-imidazole and its derivatives in a variety of organic transformations.

The continued exploration of the chemical space around the 2,4,5-trimethyl-1H-imidazole scaffold is expected to yield novel materials and technologies with significant societal impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4,5-trimethyl-1H-imidazole hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : Cyclization of amido-nitriles or substituted nitriles under mild conditions (e.g., nickel-catalyzed addition, proto-demetallation, and dehydrative cyclization) is a common approach for imidazole derivatives. Reaction parameters such as temperature (25–80°C), pH (neutral to slightly acidic), and catalyst loading (5–10 mol% Ni) are critical for minimizing side products. Purification via recrystallization in ethanol/water mixtures enhances yield and purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : and NMR (in DO or DMSO-d) identify methyl group positions and verify protonation states.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 161.1 for the free base).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and hydrogen bonding networks .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Ligand Design : Acts as a chelating agent for transition metals (e.g., Zn, Cu) in catalytic systems.

- Drug Intermediate : Serves as a precursor for bioactive imidazole derivatives, such as antifungal or anticancer agents, via N-alkylation or substitution reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of this compound be systematically addressed?

- Methodology :

- Catalyst Screening : Transition metals (e.g., Pd or Ni) with tailored ligands improve site-specific alkylation.

- Computational Modeling : DFT calculations predict electron density distribution to guide substituent placement.

- Reaction Monitoring : In-situ IR or HPLC tracks intermediate formation to adjust conditions dynamically .

Q. What computational tools are recommended for predicting synthetic pathways or optimizing reaction parameters for derivatives?

- Methodology :

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step routes using databases of validated reactions.

- Machine Learning : Models trained on reaction outcomes (e.g., yield, purity) optimize parameters like solvent polarity or catalyst turnover .

Q. How should conflicting crystallographic data (e.g., disordered structures) be resolved for this compound derivatives?

- Methodology :

- SHELX Refinement : Use TWINABS for twinned data or PART instructions to model disorder.

- Validation Tools : CheckCIF (IUCr) identifies geometric outliers, while PLATON validates hydrogen bonding patterns .

Q. What strategies ensure the stability of this compound under varying storage conditions?

- Methodology :

- Storage : -20°C in airtight, light-resistant containers prevents hygroscopic degradation or HCl loss.

- Stability Assays : Accelerated aging studies (40°C/75% RH for 4 weeks) monitored by HPLC assess decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.